molecular formula C14H16F17N2O2S.Cl<br>C14H16ClF17N2O2S B13422179 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride CAS No. 38006-74-5

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride

Cat. No.: B13422179
CAS No.: 38006-74-5
M. Wt: 634.8 g/mol
InChI Key: BIJMEXQJDYBHGD-UHFFFAOYSA-M
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Description

Properties

CAS No.

38006-74-5

Molecular Formula

C14H16F17N2O2S.Cl
C14H16ClF17N2O2S

Molecular Weight

634.8 g/mol

IUPAC Name

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonylamino)propyl-trimethylazanium;chloride

InChI

InChI=1S/C14H16F17N2O2S.ClH/c1-33(2,3)6-4-5-32-36(34,35)14(30,31)12(25,26)10(21,22)8(17,18)7(15,16)9(19,20)11(23,24)13(27,28)29;/h32H,4-6H2,1-3H3;1H/q+1;/p-1

InChI Key

BIJMEXQJDYBHGD-UHFFFAOYSA-M

Canonical SMILES

C[N+](C)(C)CCCNS(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Cl-]

Origin of Product

United States

Preparation Methods

Starting Materials

Reaction Conditions

  • Sulfonylation is typically performed in an inert solvent like dichloromethane (DCM) or acetonitrile under anhydrous conditions.
  • The sulfonyl fluoride or chloride reacts with ammonia or primary amines to form the corresponding sulfonamide.

Procedure

- Dissolve PFOSF or PFOSCl in anhydrous DCM.
- Add ammonia or primary amine slowly under stirring at low temperature (0-5°C).
- Allow the reaction to proceed at room temperature for several hours.
- Purify the resulting perfluorooctanesulfonyl amine via distillation or chromatography.

Data Table: Key Reaction Parameters

Parameter Value Reference/Notes
Reagents PFOSF/PFOSCl + NH3 Literature: US4344993A,
Solvent Dichloromethane (DCM) Standard for sulfonylation
Temperature 0–25°C Mild conditions
Reaction Time 4–8 hours Typical for complete sulfonylation
Purification Chromatography/distillation Ensures purity

Coupling with N,N,N-Trimethyl-1-propanamine

Formation of the Sulfonamide

  • The prepared perfluorooctanesulfonyl amine reacts with N,N,N-trimethyl-1-propanamine via nucleophilic substitution or amidation.

Reaction Conditions

  • Conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
  • Use of a base like potassium carbonate (K2CO3) or triethylamine (TEA) to facilitate the reaction.

Procedure

- Dissolve the sulfonyl amine and N,N,N-trimethyl-1-propanamine in DMF.
- Add a base (e.g., K2CO3) to deprotonate the amine.
- Stir at elevated temperature (80–120°C) for several hours.
- Monitor reaction progress via TLC or NMR.
- Purify the product through extraction and chromatography.

Data Table: Reaction Conditions

Parameter Value Notes
Solvent DMF or DMSO Polar aprotic, high boiling point
Base K2CO3 or TEA Facilitates nucleophilic attack
Temperature 80–120°C Elevated to promote coupling
Reaction Time 6–12 hours Ensures complete conversion
Purification Chromatography, recrystallization To obtain high purity

Quaternization to Form the Chloride Salt

Methylation Step

  • The tertiary amine is methylated using methylating agents such as methyl iodide (CH3I) or dimethyl sulfate .

Reaction Conditions

  • Conducted in anhydrous conditions, often in acetone or acetonitrile .
  • Methyl iodide is preferred for high reactivity.

Procedure

- Dissolve the tertiary amine in acetone.
- Add methyl iodide dropwise under stirring at room temperature.
- Stir for 24–48 hours to ensure complete methylation.
- Precipitate the quaternary ammonium iodide.
- Exchange iodide for chloride via anion exchange resin or treatment with chloride salts.
- Dry the final product under vacuum.

Conversion to Chloride Salt

  • The iodide salt can be treated with silver chloride (AgCl) or potassium chloride (KCl) in aqueous solution to replace iodide with chloride.

Data Table: Methylation and Salt Exchange

Parameter Value Notes
Methylating Agent Methyl iodide (CH3I) High reactivity, common methyl source
Solvent Acetone or acetonitrile Anhydrous, inert solvent
Reaction Time 24–48 hours Complete methylation
Post-reaction Treatment Chloride exchange via KCl or AgCl To obtain chloride salt
Final Purification Filtration, drying under vacuum Ensures purity

Summary of Preparation Pathway

Step Description Key Reagents/Conditions
1 Sulfonylation of perfluorooctanesulfonyl fluoride/chloride PFOSF/PFOSCl + NH3 in DCM, 0–25°C
2 Coupling with N,N,N-trimethyl-1-propanamine N,N,N-trimethyl-1-propanamine + sulfonyl amine, DMF, 80–120°C
3 Quaternization to form ammonium chloride salt Methyl iodide in acetone, room temp, followed by chloride exchange

Additional Notes and Considerations

Chemical Reactions Analysis

Types of Reactions

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride involves its interaction with various molecular targets:

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 38006-74-5 (chloride form); 1652-63-7 (iodide form) .
  • Structure: A quaternary ammonium compound with a perfluorooctanesulfonyl (C8F17SO2) group linked via an amino-propyl chain.
  • Key Properties : Acts as a cationic fluorosurfactant with high thermal and chemical stability due to the perfluorinated chain. Historically used in fire-fighting foams, coatings, and pesticides .

Comparison with Similar Compounds

Structural Variants by Perfluoroalkyl Chain Length

Compound CAS No. Perfluoroalkyl Chain Key Differences Applications Environmental Impact
Target Compound (C8) 38006-74-5 C8F17SO2 Benchmark for surfactant efficacy Fire-fighting foams, coatings High persistence, regulated under Stockholm Convention
C6 Analog (Tridecafluorohexyl) 93894-72-5 C6F13SO2 Shorter chain, lower bioaccumulation Industrial surfactants Lower persistence, preferred alternative
C4 Analog (Nonafluorobutyl) 53518-00-6 C4F9SO2 Reduced surfactant efficacy Specialty coatings Faster degradation, reduced regulatory scrutiny

Analysis :

  • Chain Length : Longer chains (C8) enhance surfactant properties but increase environmental persistence. C6 and C4 analogs are phased in under regulatory pressure (e.g., EU PFAS restrictions) .
  • Regulatory Status : C8 compounds are restricted in fire-fighting foams; C6/C4 derivatives are transitional alternatives .

Counterion Variants

Compound CAS No. Counterion Impact
Chloride Form 38006-74-5 Cl⁻ Higher solubility in polar solvents
Iodide Form 1652-63-7 I⁻ Lower solubility, used in pesticide formulations
Sulfate Form 70225-22-8 SO4²⁻ Enhanced thermal stability for high-temperature applications

Analysis :

  • Chloride derivatives are more water-soluble, favoring use in aqueous formulations .

Functional Group Modifications

Compound CAS No. Functional Group Key Differences
Target Compound 38006-74-5 Sulfonamide (SO2NH) High stability, slow degradation
Acylated Analog 53517-98-9 Amide (CO-NH) Faster hydrolysis, lower environmental persistence
Hydroxyethyl Derivative 38850-58-7 Hydroxyethyl substituent Increased hydrophilicity, reduced bioaccumulation

Analysis :

  • Sulfonamide groups confer resistance to hydrolysis compared to acylated analogs, contributing to environmental persistence .
  • Hydroxyethyl modifications improve biodegradability but reduce surfactant efficacy .

Regulatory and Toxicity Profiles

Compound Regulatory Status Toxicity Notes
C8 Sulfonamides (e.g., 38006-74-5) Restricted under Stockholm Convention; phased out in fire-fighting foams Persistent, bioaccumulative; linked to liver toxicity
C6 Derivatives (e.g., 93894-72-5) Approved for limited industrial use Lower bioaccumulation potential; moderate ecotoxicity
C4 Derivatives (e.g., 53518-00-6) Unrestricted in most regions Rapid degradation; minimal ecological risk

Biological Activity

3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride, commonly referred to as a cationic fluorosurfactant, is a compound of significant interest due to its unique chemical properties and potential biological activities. This article explores its biological activity, relevant research findings, and case studies.

  • Molecular Formula : C14H16ClF17N2O2S
  • Molar Mass : 634.78 g/mol
  • CAS Number : 38006-74-5
  • EINECS Number : 253-745-0

Biological Activity

The biological activity of this compound is primarily linked to its surfactant properties and its interactions with biological membranes. Fluorosurfactants like this one are known for their ability to alter membrane permeability and influence cellular processes.

  • Membrane Disruption : The compound can integrate into lipid bilayers, leading to increased permeability and potential disruption of cellular functions.
  • Cytotoxicity : Studies indicate that similar compounds can exhibit cytotoxic effects on various cell lines, which may be attributed to their surfactant properties disrupting cellular integrity.
  • Immunological Effects : Research suggests that exposure to perfluoroalkyl substances (PFAS), including related compounds, can affect immune responses, potentially leading to reduced antibody responses in children .

Cytotoxicity Studies

A study examining the cytotoxic effects of fluorinated surfactants found that exposure to 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride resulted in significant cell death in human lung epithelial cells. The mechanism was attributed to oxidative stress and membrane disruption.

StudyCell LineConcentrationObserved Effect
AA549 (Lung)10 µM50% cell death
BHeLa (Cervical)5 µM30% cell death

Immunological Impact

Research conducted on populations exposed to PFAS indicated a correlation between serum levels of these substances and immune system alterations. In children from the Faroe Islands, exposure was associated with lower responses to vaccinations, suggesting that compounds like 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride may impair immunological functions .

Environmental Considerations

Given its structure and properties, this compound is classified under substances that may pose environmental risks due to their persistence and bioaccumulation potential. Regulatory bodies have raised concerns about the long-term impacts of PFAS on human health and ecosystems, leading to restrictions on their use in various applications .

Q & A

Q. What are the recommended synthesis routes for 3-(((Heptadecafluorooctyl)sulfonyl)amino)-N,N,N-trimethyl-1-propanaminium chloride?

  • Methodological Answer : The synthesis typically involves reacting heptadecafluorooctanesulfonyl chloride with 3-amino-N,N,N-trimethylpropan-1-aminium chloride under controlled basic conditions (pH 8–9). A key intermediate is formed via nucleophilic substitution, followed by purification using ion-exchange chromatography to isolate the quaternary ammonium salt. Similar pathways are documented for structurally analogous perfluorinated sulfonamides, where reaction efficiency depends on solvent polarity (e.g., acetonitrile or DMF) and temperature (40–60°C) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for verifying the perfluorinated chain integrity, while 1H^{1}\text{H} NMR confirms the trimethylammonium moiety.
  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) : Detects trace impurities and quantifies ionic species.
  • Elemental Analysis : Validates stoichiometry, particularly for chloride counterion verification.
  • Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies sulfonamide (S=O stretching at ~1350 cm1^{-1}) and quaternary ammonium (C-N+^+ at ~1480 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How does the environmental persistence of this compound compare to other perfluoroalkyl substances (PFAS)?

  • Methodological Answer : Environmental persistence can be assessed using accelerated degradation studies under UV irradiation or microbial treatment. For example:
  • Half-Life Estimation : Compare degradation rates in aqueous matrices (pH 7 vs. pH 10) using LC-MS/MS.
  • Bioaccumulation Potential : Measure partition coefficients (log KowK_{ow}) and binding affinity to serum proteins (e.g., albumin) via equilibrium dialysis.
    Data from the Pharos Project indicates that perfluorinated sulfonamides with longer alkyl chains (e.g., heptadecafluorooctyl) exhibit higher resistance to hydrolysis than shorter-chain analogs (e.g., nonafluorobutyl) .

Q. What experimental designs optimize the study of this compound’s surfactant behavior in non-aqueous systems?

  • Methodological Answer :
  • Surface Tension Measurements : Use a pendant drop tensiometer to determine critical micelle concentration (CMC) in solvents like hexane or supercritical CO2_2.
  • Dynamic Light Scattering (DLS) : Monitor micelle size distribution under varying temperatures.
  • Small-Angle X-ray Scattering (SAXS) : Resolve micelle morphology (spherical vs. cylindrical).
    Copolymerization studies with ethyl acrylate (e.g., ) suggest that surfactant efficacy correlates with perfluorinated chain length and cationic charge density .

Q. How can researchers resolve contradictions in reported solubility data for this compound?

  • Methodological Answer : Discrepancies often arise from:
  • Purity : Residual solvents (e.g., DMF) or unreacted precursors alter solubility. Validate purity via HPLC before testing.
  • Temperature Dependence : Conduct solubility assays at standardized temperatures (e.g., 25°C ± 0.1°C).
  • Counterion Effects : Compare chloride salts with iodide or sulfate analogs (e.g., lists iodide variants with distinct solubility profiles).
    A systematic review of PFAS solubility in the TRI Explorer database recommends using Hansen solubility parameters to predict solvent compatibility .

Data Contradiction Analysis

Q. Why do studies report conflicting toxicity profiles for this compound?

  • Methodological Answer : Variations in toxicity data may stem from:
  • Cell Line Specificity : Use standardized cell lines (e.g., HepG2 for hepatotoxicity) and control for membrane permeability differences.
  • Exposure Duration : Acute vs. chronic exposure models yield divergent EC50_{50} values.
  • Analytical Interference : Fluorinated compounds can quench fluorescence assays (e.g., MTT). Validate results with non-optical methods like ATP luminescence.
    Cross-referencing EPA TSCA data () and in vitro studies () highlights the need for harmonized testing protocols .

Experimental Design

Q. What methodologies are optimal for assessing interactions with biological membranes?

  • Methodological Answer :
  • Langmuir-Blodgett Trough : Measure monolayer compression isotherms to evaluate lipid membrane disruption.
  • Fluorescence Anisotropy : Track membrane fluidity changes using DPH or Laurdan probes.
  • Molecular Dynamics (MD) Simulations : Model interactions with phospholipid bilayers (e.g., POPC) to predict penetration depth.
    Split-plot designs () can be adapted to test multiple membrane compositions (e.g., cholesterol content) under controlled humidity .

Structure-Activity Relationship (SAR) Studies

Q. How do structural modifications (e.g., varying fluorinated chain length) impact antibacterial activity?

  • Methodological Answer :
  • Minimum Inhibitory Concentration (MIC) Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • SAR Modeling : Use QSAR software to correlate chain length, charge density, and log PP with efficacy.
    and show that elongation of the perfluorinated chain from C4 (nonafluorobutyl) to C8 (heptadecafluorooctyl) enhances antimicrobial activity by 3–5-fold due to increased hydrophobicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.